molecular formula C21H16F3N3O3S2 B2953024 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1260929-43-8

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2953024
CAS No.: 1260929-43-8
M. Wt: 479.49
InChI Key: LFSGVCDOQCQFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are generally synthesized through various methods involving aromatic diamines and other organic derivatives .

Scientific Research Applications

Synthesis and Pharmacological Properties

One study describes the synthesis of thieno[2,3-d]pyrimidin-4-one 2-thiones, starting from substituted 2-amino-3-carbethoxy-thiophenes, which upon condensation with various isothiocyanates, yield thienylthioureas. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing activity levels comparable to acetylsalicylic acid Cannito et al., 1990.

Antitumor Activity

Another study reports on the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives. These compounds showed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, with some compounds displaying activity levels near those of doxorubicin Hafez & El-Gazzar, 2017.

Antimicrobial Evaluation

A study on novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from 1,3-Di(thiophen-2-yl)prop-2-en-1-one showed that some derivatives exhibited mild antimicrobial activities. The structures of these compounds were confirmed through various spectroscopic techniques and density functional calculations Gomha et al., 2018.

Radioligand Imaging

A notable application in radioligand imaging involves the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound is part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting the utility of pyrimidine derivatives in diagnostic imaging Dollé et al., 2008.

Green Synthetic Methods

A study presents a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction, emphasizing the importance of step economy and reduced environmental impact in the synthesis of pharmacologically relevant compounds Shi et al., 2018.

Mechanism of Action

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S2/c22-21(23,24)13-3-1-4-14(11-13)25-17(28)12-27-16-7-10-32-18(16)19(29)26(20(27)30)8-6-15-5-2-9-31-15/h1-5,7,9-11,16,18H,6,8,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGKYNKXVITWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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